

# Commercial Suppliers and Technical Guide for Norverapamil-d7 in Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to **Norverapamil-d7** 

This technical guide provides comprehensive information on **Norverapamil-d7**, a deuterated analog of Norverapamil, for its application in research and development. Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker. The deuterated form, **Norverapamil-d7**, serves as an invaluable tool, primarily as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Norverapamil in complex biological matrices.

## **Commercial Availability**

**Norverapamil-d7** is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. It is typically offered as a solid, with variations in purity and formulation (e.g., as the free base or hydrochloride salt). Researchers should consult the suppliers' certificates of analysis for lot-specific details.

## **Summary of Commercial Supplier Data**



| Supplier                        | Product<br>Name                               | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity                                    | Notes                                    |
|---------------------------------|-----------------------------------------------|------------------|----------------------|----------------------------------|-------------------------------------------|------------------------------------------|
| SynZeal                         | Norverapa<br>mil D7                           | 263175-<br>44-6  | C26H29D7N<br>2O4     | 447.6                            | Not<br>specified;<br>supplied<br>with COA | Synthesis<br>on<br>demand.[1]            |
| Clearsynth                      | Norverapa<br>mil-d7                           | 263175-<br>44-6  | C26H29D7N<br>2O4     | 447.62                           | ≥95%                                      | Certificate<br>of Analysis<br>available. |
| Santa Cruz<br>Biotechnol<br>ogy | Nor<br>Verapamil-<br>d7,<br>Hydrochlori<br>de | 1216413-<br>74-9 | C26H30D7C<br>IN2O4   | 484.08                           | Not<br>specified;<br>refer to<br>COA      |                                          |
| MedChem<br>Express              | Norverapa<br>mil-d7<br>(hydrochlor<br>ide)    | Not<br>specified | C26H30D7C<br>IN2O4   | 484.08                           | ≥98%                                      | _                                        |
| Alsachim                        | Norverapa<br>mil-d7                           | 263175-<br>44-6  | C26H29D7N<br>2O4     | 447.62                           | Not<br>specified                          | _                                        |
| TRC                             | Norverapa<br>mil-d7                           | 263175-<br>44-6  | C26H29D7N<br>2O4     | 447.62                           | Not<br>specified                          |                                          |

## **Mechanism of Action and Signaling Pathways**

Norverapamil, the parent compound of **Norverapamil-d7**, exerts its pharmacological effects through two primary mechanisms:

 L-type Calcium Channel Blockade: Norverapamil inhibits the influx of calcium ions through Ltype calcium channels in cardiac muscle, sinoatrial and atrioventricular nodes, and vascular smooth muscle. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.



P-glycoprotein (P-gp) Inhibition: Norverapamil is also an inhibitor of P-glycoprotein, an ATP-dependent efflux pump that plays a crucial role in drug absorption, distribution, and elimination. Inhibition of P-gp can alter the pharmacokinetics of co-administered drugs that are P-gp substrates.

The metabolic conversion of Verapamil to Norverapamil is a key pathway in its biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.



Click to download full resolution via product page

Caption: Metabolic pathway of Verapamil to Norverapamil.

## **Experimental Protocols**

**Norverapamil-d7** is predominantly used as an internal standard in liquid chromatographymass spectrometry (LC-MS/MS) methods for the quantification of Norverapamil in biological samples, such as plasma. The following is a representative experimental protocol.

# Bioanalytical Method for Norverapamil Quantification in Human Plasma using LC-MS/MS

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of Norverapamil-d7 internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.
- 2. Liquid Chromatography Conditions
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient starting from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- 3. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Norverapamil: Precursor ion (Q1) m/z 441.3 → Product ion (Q3) m/z 165.1
  - Norverapamil-d7 (Internal Standard): Precursor ion (Q1) m/z 448.3 → Product ion (Q3) m/z 165.1
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

The following diagram illustrates the general workflow for such a bioanalytical experiment.





Click to download full resolution via product page

Caption: Bioanalytical workflow for Norverapamil quantification.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Norverapamil-d7 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425295#commercial-suppliers-of-norverapamil-d7-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com